5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-
Description
Structural Classification of 6,7-Dihydro-2-Methyl-3-Phenyl-Thiazolo[3,2-a]pyrimidine
The compound’s architecture comprises a bicyclic system where a thiazole ring (positions 1–3) merges with a partially saturated pyrimidine ring (positions 3–7). Key structural features include:
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂S |
| CAS Registry Number | 23223-91-8 |
| Molecular Weight | 230.33 g/mol |
| SMILES Notation | CC1=C(C2=CC=CC=C2)N3CCCN=C3S1 |
| Ring System | Bicyclic thiazolo[3,2-a]pyrimidine with 6,7-dihydro saturation |
| Substituents | 2-Methyl, 3-phenyl groups |
Crystallographic studies reveal that the dihydro-pyrimidine ring adopts a half-chair conformation, while the thiazole ring remains planar. The phenyl group at position 3 engages in edge-to-face π-interactions with adjacent molecules, as observed in single-crystal X-ray analyses. These interactions facilitate supramolecular assembly into layered structures stabilized by van der Waals forces and C–H···π bonds.
The methyl group at position 2 introduces steric hindrance, influencing regioselectivity in subsequent chemical modifications. For instance, electrophilic substitution occurs preferentially at the para position of the phenyl ring due to decreased electron density at the meta position from the methyl group’s inductive effect. This steric-electronic interplay underpins the compound’s utility as a synthetic intermediate for generating derivatives with tailored pharmacological properties.
Historical Development of Thiazolo[3,2-a]pyrimidine Chemistry
The synthesis of thiazolo[3,2-a]pyrimidines has undergone three evolutionary phases:
Early Explorations (Pre-2000): Initial routes relied on cyclocondensation of thioureas with α,β-unsaturated ketones. These methods suffered from low yields (15–30%) due to competing polymerization side reactions.
Microwave-Assisted Synthesis (2000–2015): The advent of microwave irradiation revolutionized reaction kinetics, enabling rapid cyclodehydration. For example, reacting 3,4-dihydropyrimidin-2(1H)-thione with acetyl chloride under microwave conditions produced thiazolo[3,2-a]pyrimidines in 65–80% yields within 30 minutes.
Catalytic and Serendipitous Methods (2015–Present): Recent advances include:
- POCl₃-Mediated Chlorination: Serendipitous formation of 7-chloro derivatives during attempted thiobarbituric acid chlorination, yielding 40% isolated product via C–O bond cleavage.
- Suzuki-Miyaura Coupling: Introduction of aryl groups at position 5 using palladium catalysts, achieving >90% regioselectivity for electron-deficient arenes.
A comparative analysis of synthetic milestones follows:
The 6,7-dihydro-2-methyl-3-phenyl variant first appeared in commercial catalogs circa 2015, with optimized large-scale synthesis achieving 85% purity through recrystallization from acetic acid/DMF mixtures. Contemporary research focuses on functionalizing the 5-position via cross-coupling reactions, as demonstrated by the introduction of 3-nitrophenyl groups to enhance cytotoxicity against M-HeLa cells (IC₅₀ = 4.2 μM).
Properties
CAS No. |
23223-91-8 |
|---|---|
Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-methyl-3-phenyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C13H14N2S/c1-10-12(11-6-3-2-4-7-11)15-9-5-8-14-13(15)16-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
YROINQNPWFSAOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCCN=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-2-thiazoline with Acetylene Carboxylates
One classical approach involves the reaction of 2-amino-2-thiazoline with acetylene carboxylates such as ethyl propiolate or diethyl acetylenedicarboxylate. This reaction yields 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, which are key intermediates for further functionalization.
- Reaction conditions: Typically carried out in ethanol or other suitable solvents under reflux.
- Yields: Moderate to good yields (e.g., 62% for 5-hydroxymethyl derivatives).
- Key steps: Initial nucleophilic addition followed by ring closure to form the fused thiazolopyrimidine ring system.
- Example: Conversion of 2-amino-2-thiazoline with ethyl propiolate to yield unsubstituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one.
Biginelli Reaction Followed by Cyclization with Ethyl Bromoacetate
A widely used green and efficient synthetic route involves a two-step process:
- Step 1: Biginelli condensation of pentan-2,4-dione, thiourea, and an aromatic aldehyde to form 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives.
- Step 2: Reaction of these pyrimidine derivatives with ethyl bromoacetate in acetone under reflux, leading to condensation and intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core.
- Catalyst-free conditions in the cyclization step.
- Use of ionic liquids in the Biginelli step enhances yield and environmental friendliness.
- Yields reported around 80% for 6-acetyl-7-methyl-5-phenyl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one.
- Products are purified by recrystallization from ethanol.
This method is notable for its operational simplicity, good yields, and the ability to introduce various aryl substituents at the 3-position.
Intramolecular Cyclization of 2-Phenacylthio-Dihydropyrimidine Hydrobromides Using Polyphosphoric Acid
Another approach involves the synthesis of 2-phenacylthio-dihydropyrimidine hydrobromides, which upon treatment with polyphosphoric acid (PPA) undergo intramolecular cyclization to yield thiazolo[3,2-a]pyrimidine derivatives.
- Reaction conditions: Heating with freshly prepared PPA for about 2 hours, followed by neutralization with ammonia.
- Advantages: Efficient ring closure to form the fused heterocycle.
- Characterization: Products confirmed by IR, NMR, and mass spectrometry.
- Applications: This method allows for structural modifications to study biological activities.
Catalytic Hydrogenolysis and Halogenation of Thiazolopyrimidine Intermediates
Post-synthesis modifications include catalytic hydrogenolysis of bromomethyl-substituted thiazolopyrimidines over palladium-carbon catalysts to yield methyl-substituted derivatives. Halogenation using N-bromosuccinimide or bromine in acetic acid introduces bromine substituents at specific positions, facilitating further functionalization.
- Example: Conversion of 7-bromomethyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one to 7-methyl derivative by catalytic hydrogenolysis.
- Halogenation: Introduction of bromine at the 6-position confirmed by 1H-NMR spectral analysis.
Green Catalytic Methods Using Ionic Liquids
Recent advances have introduced green chemistry approaches using ionic liquids such as N-methyl pyrrolidone hydrosulfate ([Hnmp]HSO4) as catalysts for the synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives.
- Benefits: Recyclable catalyst, mild reaction conditions, and high yields.
- Catalyst loading: Efficient even at low catalyst amounts.
- Sustainability: The catalyst can be reused multiple times without significant loss of activity.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Amino-2-thiazoline + acetylene carboxylates | Reflux in ethanol | 2,3-Dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones | 60-70 | Versatile substitution at 5-position |
| 2 | Pentan-2,4-dione + thiourea + aromatic aldehyde (Biginelli) + ethyl bromoacetate | Ionic liquid catalysis + reflux in acetone | 5H-Thiazolo[3,2-a]pyrimidin-3(5H)-ones | ~80 | Green, catalyst-free cyclization step |
| 3 | 2-Phenacylthio-dihydropyrimidine hydrobromides | Heating with polyphosphoric acid (PPA) | Thiazolo[3,2-a]pyrimidine derivatives | Moderate | Efficient intramolecular cyclization |
| 4 | Bromomethyl-thiazolopyrimidines | Pd-C catalytic hydrogenolysis; NBS bromination | Methyl and bromo-substituted derivatives | High | Post-synthesis functionalization |
| 5 | Various pyrimidine precursors | Ionic liquid [Hnmp]HSO4 catalysis | 5H-Thiazolo[3,2-a]pyrimidine derivatives | High | Green, recyclable catalyst system |
Detailed Research Findings
- The reaction of 2-amino-2-thiazoline with ethyl propiolate or diethyl acetylenedicarboxylate proceeds smoothly to give the fused thiazolopyrimidine ring, confirmed by IR and UV spectral data.
- Biginelli condensation followed by cyclization with ethyl bromoacetate in acetone under reflux yields the target thiazolopyrimidines with good purity and yield, characterized by NMR and IR spectroscopy.
- Intramolecular cyclization using PPA is a robust method for constructing the fused ring system from phenacylthio-dihydropyrimidine hydrobromides, with products showing promising biological activities.
- Catalytic hydrogenolysis and halogenation provide routes for further derivatization, enabling the synthesis of methyl and bromo-substituted analogs for structure-activity relationship studies.
- The use of ionic liquids as green catalysts offers an environmentally friendly alternative with the advantage of catalyst recyclability and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of alkylated thiazolopyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, certain derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their efficacy against various cancer types .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism of action is believed to involve interference with microbial DNA synthesis or protein function .
Neurological Applications
Some thiazolo[3,2-a]pyrimidine compounds have been identified as positive allosteric modulators of the N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory function. This property suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Enzyme Inhibition
Thiazolo[3,2-a]pyrimidines have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synapses, which may benefit conditions like myasthenia gravis or Alzheimer's disease by enhancing cholinergic transmission .
Antidiabetic Effects
Research has indicated that some derivatives possess antidiabetic properties by modulating glucose metabolism and improving insulin sensitivity. These compounds could serve as leads for developing new treatments for type 2 diabetes mellitus .
Organic Electronics
The unique electronic properties of thiazolo[3,2-a]pyrimidine derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron acceptors or donors can enhance the efficiency of these devices .
Case Studies and Research Findings
| Application Area | Compound Derivative | Key Findings |
|---|---|---|
| Anticancer | Thiazolo[3,2-a]pyrimidine-5 | Selective cytotoxicity against MCF-7 and HeLa cell lines; induces apoptosis through mitochondrial pathways. |
| Antimicrobial | Thiazolo[3,2-a]pyrimidine-6 | Inhibitory activity against Staphylococcus aureus and Candida albicans; mechanism involves DNA damage. |
| Neurological | Thiazolo[3,2-a]pyrimidine-7 | Positive modulation of NMDAR; potential therapeutic effects in neurodegenerative diseases. |
| Antidiabetic | Thiazolo[3,2-a]pyrimidine-8 | Improved insulin sensitivity in diabetic models; reduces blood glucose levels significantly. |
| Organic Electronics | Thiazolo[3,2-a]pyrimidine-9 | High electron mobility; potential application in OLEDs with enhanced brightness and efficiency. |
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
A. 7H-Thiazolo[3,2-a]pyrimidin-7-ones
- Regioselectivity : Cyclization of S-alkylated derivatives theoretically produces two isomers: 5H- and 7H-thiazolo[3,2-a]pyrimidines. However, only the 5H isomer forms due to the higher nucleophilicity of the N3 atom and steric repulsions between substituents .
- Stability : Computational studies confirm 5H-thiazolo[3,2-a]pyrimidin-5-ones are thermodynamically more stable than 7H isomers .
B. Thiazolotriazinones (I)
- Substitution Patterns: Halogen substitutions on the phenyl ring of thiazolotriazinones yield varied pharmacological profiles, but their antimicrobial activity is generally inferior to sulfonated 5H-thiazolo[3,2-a]pyrimidines .
- Electron Effects: Unlike 5H-thiazolo derivatives, thiazolotriazinones lack sulfonic acid groups, reducing their solubility and charge-based interactions with bacterial targets .
C. 3-Substituted 5H-Thiazolo[3,2-a]pyrimidines
- AChE Inhibition : Derivatives with 3-substituted aryl groups (e.g., 4-methoxyphenyl) show potent AChE inhibition (>50% at 10 µM), attributed to spatial proximity of substituents to the enzyme’s active site .
- Synthetic Routes : These derivatives are synthesized via Hantzsch-type condensation, differing from the sulfuric acid-mediated cyclization used for 6,7-dihydro-2-methyl-3-phenyl derivatives .
Functional Analogues
A. Sulfonic Acid Derivatives
- Activity Enhancement: Sulfonation of the phenyl ring (e.g., at ortho positions relative to R1) increases antibacterial potency. For example, sulfonated 5H-thiazolo derivatives exhibit MIC values of 6.25–12.5 µg/mL against Mycobacterium tuberculosis, outperforming non-sulfonated analogs .
- Reaction Conditions : Sulfonation is temperature-dependent; 80°C favors exclusive formation of sulfonic acid derivatives, while 20°C yields cyclized 5H-thiazolo[3,2-a]pyrimidin-5-ones .
B. Thienopyrimidines
- Antimicrobial Spectrum: Thienopyrimidines with sulfonic acid moieties show comparable antifungal activity but weaker antibacterial effects compared to 5H-thiazolo derivatives .
- Synthetic Complexity: Thienopyrimidines require multi-step synthesis, whereas 5H-thiazolo derivatives are synthesized efficiently in one pot .
Key Data Tables
Table 1: Structural and Functional Comparison of Analogues
Research Findings and Mechanistic Insights
- Regioselectivity : The dominance of 5H-thiazolo[3,2-a]pyrimidin-5-ones arises from steric hindrance between the aryl group at position 6 and the carbonyl group, preventing alternative cyclization pathways .
- Sulfonation Trends : Electron-donating groups (e.g., methyl) on the phenyl ring direct sulfonation to ortho positions, enhancing antitubercular activity .
- AChE Binding : Docking studies reveal 3-substituted derivatives occupy the AChE substrate domain via π-π stacking and hydrogen bonding, a mechanism distinct from traditional inhibitors like neostigmine .
Biological Activity
5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Overview of Biological Activities
Thiazolo[3,2-a]pyrimidines have been extensively studied for their potential therapeutic applications. The biological activities associated with this class of compounds include:
- Antimicrobial Activity : Several studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial effects against various bacterial and fungal strains. For instance, derivatives synthesized through intramolecular cyclization showed moderate antibacterial activity compared to reference drugs like penicillin and tetracycline .
- Anti-inflammatory and Analgesic Effects : Research indicates that certain thiazolo[3,2-a]pyrimidines possess anti-inflammatory properties comparable to indomethacin. Analgesic activity was also noted, with peak effects observed several hours post-administration .
- Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of human acetylcholinesterase (hAChE), which is crucial for the treatment of Alzheimer's disease. In vitro studies revealed inhibition rates exceeding 70% at concentrations as low as 10 µM .
- Antitumor Activity : Thiazolo[3,2-a]pyrimidines have demonstrated anticancer potential in various assays. For example, compounds have shown efficacy against Lewis lung carcinoma in murine models .
Synthesis Methods
The synthesis of 5H-Thiazolo[3,2-a]pyrimidine derivatives generally involves the following approaches:
- Intramolecular Cyclization : Compounds are synthesized through cyclodehydration reactions using polyphosphoric acid. This method allows for the generation of various substituted thiazolo[3,2-a]pyrimidines .
- Regioselective Synthesis : Recent advancements include visible-light-driven synthesis techniques that enhance regioselectivity and minimize environmental impact .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of thiazolo[3,2-a]pyrimidines (compounds 2a–x) and evaluated their antimicrobial activities. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting enhanced potency compared to traditional antibiotics .
Case Study 2: Anti-inflammatory and Analgesic Properties
In another investigation, thiazolo[3,2-a]pyrimidine derivatives were tested for their anti-inflammatory effects in animal models. The compounds demonstrated significant reductions in inflammation markers when compared to control groups treated with standard anti-inflammatory drugs .
Case Study 3: Acetylcholinesterase Inhibition
A detailed study focused on the interaction between newly synthesized thiazolo[3,2-a]pyrimidine derivatives and hAChE. Molecular docking simulations indicated strong binding affinities, suggesting potential as therapeutic agents for Alzheimer's disease .
Data Tables
Q & A
Basic Research Questions
What are the typical synthetic routes for 5H-thiazolo[3,2-a]pyrimidine derivatives?
The synthesis often involves Hantzsch-type condensation between dihydropyrimidine-2-thiones and phenacyl chlorides under acidic conditions. For example:
- Step 1 : Biginelli reaction of substituted aldehydes, 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate), and thiourea in ethanol with HCl catalysis (50–55°C, 10 h), yielding dihydropyrimidine intermediates .
- Step 2 : Condensation with substituted phenacyl chlorides in AcONa/AcOH buffer (reflux, 8–24 h), producing 3-substituted 5H-thiazolo[3,2-a]pyrimidine derivatives. Yields exceed 80% in optimized protocols .
Key characterization : NMR (e.g., 1H-NMR δ 6.22–7.67 ppm for aromatic protons), IR (C=O stretching at ~1700 cm⁻¹), and mass spectrometry (e.g., ESI-MS m/z 473.5 for bromophenyl derivatives) .
How are 5H-thiazolo[3,2-a]pyrimidine derivatives evaluated for acetylcholinesterase (AChE) inhibition?
A standard Ellman’s assay is used:
- Protocol : Incubate human AChE (0.5 units) with test compounds (10 µM) in PBS buffer (pH 7.4), DTNB (10 mM), and acetylthiocholine iodide (12.5 mM) at 37°C for 20 min. Activity is measured at 412 nm via thiocholine-DTNB complex formation .
- Validation : Neostigmine bromide (0.1 M) serves as a positive control (100% inhibition). Compounds with >50% inhibition at 10 µM are prioritized for SAR studies .
What computational methods predict binding interactions with AChE?
AutoDock 4.0 is employed for molecular docking:
- Model setup : Human AChE (PDB: 1B41) is aligned with Torpedo californica AChE (75.6% active-site identity). Water molecules and non-essential residues are removed .
- Validation : Redocking galantamine (a known inhibitor) yields RMSD <1.0 Å, confirming model reliability. Ligand conformers are ranked by binding energy (ΔG), with residues D74, W86, and Y337 identified as critical for interactions .
Advanced Research Questions
How do structural modifications at the C3 position affect AChE inhibitory activity?
SAR studies reveal:
- Electron-donating groups : 4-Methoxyphenyl (Compound 1) shows 55.32% inhibition, likely due to enhanced π-π stacking with W86 .
- Halogen substituents : 4-Bromophenyl (Compound 4) exhibits reduced activity (46.55%), possibly due to steric hindrance in the catalytic gorge .
- Hydrophobic chains : n-Propyl derivatives (Compound 5, 56.73%) show moderate activity, suggesting balanced hydrophobicity improves membrane permeability .
Method : Docking simulations (AutoDock) and NOE assays validate substituent orientation relative to AChE’s active site .
How can conflicting data on stereospecific binding be resolved?
Early derivatives showed poor binding due to stereospecific blockade (e.g., bulky groups at C3 hindering entry into the catalytic site). Solutions include:
- Bioisosteric replacement : Hybridizing thiazolo[3,2-a]pyrimidine with triazinone moieties (e.g., 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives) improves dual-site binding (peripheral anionic site + catalytic site) .
- Conformational analysis : X-ray crystallography (e.g., C–H···O hydrogen bonds in thiophene-substituted derivatives) guides optimization of dihedral angles (<80°) for better fit .
What emerging techniques enhance synthesis efficiency?
- Microwave-assisted synthesis : Reduces reaction time from 24 h to <2 h for thiazolo[3,2-a]pyrimidin-5-ones, improving yields by 15–20% compared to traditional reflux .
- Ionic liquid catalysis : [Hnmp]HSO4 minimizes side reactions (e.g., oxyalkyl isomerism) during Hantzsch condensation, achieving >90% purity .
How do crystallographic studies inform molecular design?
Crystal structures (e.g., ethyl 2-acetyl-3,7-dimethyl-5-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal:
- Sofa conformation : The pyrimidine ring adopts a shallow sofa shape, with thiophene substituents oriented axially (dihedral angle: 79.36°). This geometry facilitates π-π interactions with AChE’s aromatic residues .
- Intermolecular interactions : Weak C–H···O bonds and C–H···π stacking stabilize the 3D network, critical for solid-state stability .
What strategies address low reproducibility in docking studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
